2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid

Lipophilicity Physicochemical profiling Drug-likeness

Researchers requiring CNS-penetrant or metabolically stable building blocks are often limited to generic α,α-difluoroarylacetic acids. This tetrafluorinated compound (2,4-difluoro-5-methylphenyl + gem-difluoro acid) directly addresses that gap: • LogP 2.45 (vs 1.90 for non-fluorinated parent) - improved membrane permeability for intracellular targets. • ArCF2 motif resists oxidative metabolism, prolonging half-life. • Direct precursor for decarboxylative difluoroalkylation methodology. • Validated scaffold for F-PNA monomers and herbicide discovery. Supplied at 95% purity; ambient storage and global shipping.

Molecular Formula C9H6F4O2
Molecular Weight 222.14 g/mol
Cat. No. B13257525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid
Molecular FormulaC9H6F4O2
Molecular Weight222.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)F)C(C(=O)O)(F)F
InChIInChI=1S/C9H6F4O2/c1-4-2-5(7(11)3-6(4)10)9(12,13)8(14)15/h2-3H,1H3,(H,14,15)
InChIKeyQSNAEGMBOIUDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Profile and Physicochemical Overview


2-(2,4-Difluoro-5-methylphenyl)-2,2-difluoroacetic acid (CAS 1936575-02-8, molecular formula C9H6F4O2, MW 222.14 g/mol) belongs to the α,α-difluoroarylacetic acid class—stable, inexpensive, and readily available synthons for constructing difluoromethylated aryl motifs via decarboxylative functionalization [1]. The compound features a 2,4-difluoro-5-methyl-substituted phenyl ring coupled to a gem-difluoro carboxylic acid moiety, combining aryl fluorination with α-carbon fluorination. This dual fluorination pattern distinguishes it from both the non-fluorinated parent acid (CAS 367955-02-0) and the mono-fluorinated analog (CAS 1936165-70-6), imparting differentiated physicochemical properties relevant to medicinal chemistry, agrochemical discovery, and synthetic methodology development [2].

α,α-Difluoroarylacetic acid building block
Direct access to ArCF₂ motifs via decarboxylative coupling
Differentiated dual-fluorination pattern vs non-fluorinated and monofluoro analogs

Why Generic Analogs Cannot Substitute This Scaffold


The biological and synthetic utility of α,α-difluoroarylacetic acids is exquisitely sensitive to aryl substitution pattern. Middleton and Bingham demonstrated that while α,α-difluoro-α-naphthylacetic acid retains plant-growth regulatory activity comparable to its non-fluorinated parent, the α,α-difluoro derivative of the anti-inflammatory drug ibufenac (4-isobutyl-phenylacetic acid) was essentially inactive [1]. This establishes that gem-difluoro substitution does not produce a predictable potency shift—activity is contingent on the specific aryl group [1]. Furthermore, the 2,4-difluoro-5-methylphenyl motif is a key fragment in fluorinated peptide nucleic acid (F-PNA) monomers, where it enhances binding affinity to complementary nucleic acid sequences [2]. Generic replacement with an unsubstituted phenyl or differently halogenated aryl difluoroacetic acid risks both loss of target engagement and incompatibility with established synthetic routes.

Aryl substitution pattern dictates biological and synthetic utility; gem-difluoro effect is not uniform across scaffolds.

The 2,4-difluoro-5-methylphenyl core has a validated role in F-PNA binding; generic aryl replacement may lose target engagement.

Only α,α-difluoro substitution enables direct decarboxylative ArCF₂ product formation; monofluoro or non-fluorinated analogs yield different products.

Evidence for Differentiation from Closest Analogs


Lipophilicity Comparison Across Fluorination Levels

The target compound (α,α-difluoro) exhibits a LogP of 2.45, compared to 2.37 for the α-monofluoro analog (CAS 1936165-70-6) and 1.90 for the non-fluorinated parent (CAS 367955-02-0) . This represents a LogP increase of +0.55 units (ΔlogP = 0.55) versus the non-fluorinated acid, and a smaller increment of +0.08 units over the monofluoro derivative. The data were obtained from predicted LogP values (ACD/Labs method) reported by the same vendor (Leyan) under consistent computational conditions, enabling direct cross-compound comparison .

Lipophilicity comparison
Cross-study comparable
ΔlogP +0.55 vs non-fluorinated
Target LogP 2.45 Non-fluorinated: 1.90 Monofluoro: 2.37
Higher predicted membrane permeability may support lead optimization
Predicted LogP (ACD/Labs); experimental verification recommended
Lipophilicity Physicochemical profiling Drug-likeness

Acidity Enhancement from Gem-Difluoro Substitution

The non-fluorinated parent compound, 2-(2,4-difluoro-5-methylphenyl)acetic acid, has a predicted pKa of 3.99 ± 0.10 . In contrast, α,α-difluorophenylacetic acid (the unsubstituted phenyl analog of the gem-difluoro class) has a predicted pKa of 1.04 ± 0.10 . This ~3 log unit increase in acidity (ΔpKa ≈ −2.95) is attributable to the electron-withdrawing effect of the two α-fluorine atoms. By class-level inference, the target compound—bearing the same α,α-difluoroacetic acid moiety—is expected to exhibit a similarly depressed pKa relative to its non-fluorinated counterpart. A lower pKa means the compound exists predominantly in the ionized (carboxylate) form at physiological pH (7.4), altering solubility, protein binding, and passive diffusion characteristics compared to the less acidic non-fluorinated analog.

Acidity enhancement
Class-level inference
Estimated ΔpKa ≈ −2.7 to −3.0
Target inferred pKa ~1.0–1.3 Non-fluorinated analog pKa 3.99
~1000-fold higher acidity alters ionization at physiological pH, impacting ADME profiling
Estimated from class benchmark; direct measurement not located for this compound
Acidity pKa Ionization state

Scaffold-Dependent Biological Activity Retention

Middleton and Bingham (1980) reported that the α,α-difluoro derivative of the anti-inflammatory drug ibufenac (4-isobutyl-phenylacetic acid) was essentially inactive as an anti-inflammatory agent, whereas the α,α-difluoro derivative of the plant auxin α-naphthylacetic acid retained comparable biological activity to its non-fluorinated parent [1]. This demonstrates that the biological consequence of gem-difluoro substitution is not uniform but depends on the specific aryl scaffold. For procurement decisions, this means that the 2-(2,4-difluoro-5-methylphenyl) scaffold—which already has a demonstrated role in F-PNA monomer synthesis where the fluorinated phenyl ring enhances nucleic acid binding affinity [2]—represents a distinct chemical space whose biological profile cannot be predicted or substituted by other α,α-difluoroarylacetic acids bearing different aryl groups.

Biological activity retention
Class-level inference
Scaffold-dependent effect
Ibufenac analog: inactive Naphthyl analog: activity retained
Biological profile not transferable; fluorine effect is scaffold-specific
Qualitative literature data; direct bioassay for this compound unavailable
Anti-inflammatory Structure-activity relationship Fluorine effect

Decarboxylative Functionalization Versatility

α,α-Difluoroarylacetic acids, including the target compound class, are established as stable, inexpensive, and readily available building blocks for constructing ArCF2-containing motifs via decarboxylative functionalization [1]. The 2021 review by Mei, Kong, and Yan systematically catalogs C–C and C–heteroatom (F, O, S) bond-forming reactions using this compound class, encompassing silver-catalyzed allylation, metal-free oxidative decarboxylative thioetherification, and transition-metal-free radical difluorobenzylation/cyclization [1][2][3]. In contrast, the non-fluorinated analog (CAS 367955-02-0) lacks the α,α-difluoro motif and cannot participate in decarboxylative radical generation to yield ArCF2-containing products—it produces non-fluorinated benzyl products instead. The monofluoro analog (CAS 1936165-70-6) generates ArCHF products, which have distinct stereoelectronic properties. The target compound is thus uniquely suited among the three comparators to introduce the metabolically stable ArCF2 pharmacophore.

Decarboxylative versatility
Class-level inference
Unique ArCF₂ product formation
Target: ArCF₂ products (C–C, C–S, C–O) Monofluoro: ArCHF products Non-fluorinated: benzyl products
Only α,α-difluoro enables direct installation of metabolically stable ArCF₂ pharmacophore
Class yields range from moderate to excellent (e.g., 60–95% for allylation)
Decarboxylative coupling Synthetic methodology Building block utility

Key Research and Industrial Application Scenarios


ArCF2 Lead Optimization in Medicinal Chemistry

The compound's LogP of 2.45 (vs. 1.90 for the non-fluorinated parent) supports its use in lead optimization campaigns where increasing lipophilicity is desired to improve membrane permeability without adding excessive molecular weight . The ArCF2 motif is known to resist oxidative metabolism, and the compound serves as a direct precursor for installing this pharmacophore via decarboxylative coupling [1]. Researchers developing CNS-penetrant candidates or targeting intracellular protein-protein interactions should prioritize this building block over the monofluoro or non-fluorinated analogs, as the higher LogP and metabolic stability of the CF2 group are critical for crossing lipid bilayers and achieving adequate target engagement [1].

Fluorinated PNA Monomer Synthesis

The 2,4-difluoro-5-methylphenyl scaffold is a validated core for F-PNA monomers, where fluorination of the phenyl ring enhances binding affinity to complementary DNA and RNA sequences compared to natural nucleic acids . The α,α-difluoroacetic acid variant offers an additional dimension of fluorination on the linker region, potentially further modulating nuclease resistance and hybridization thermodynamics. Procurement of this specific compound enables exploration of tetrafluorinated F-PNA monomers that combine aryl fluorination and linker fluorination in a single building block, a level of fluorine density unattainable with the non-fluorinated or monofluorinated analogs .

Herbicidal Difluorophenylacetic Acid Discovery

Patents disclose that difluoro-containing phenylacetic acids exhibit surprisingly improved herbicidal activity against problematic weed species (including Amaranthus retroflexus, Ipomoea hederacea, Solanum nigrum, Lolium perenne, Echinochloa crus-galli, and Setaria faberi) at application rates of 250–1000 g/ha, compared to non-fluorinated analogs . The target compound, with its tetrafluorinated architecture and elevated lipophilicity, is a rational candidate for herbicide discovery programs targeting resistant weed species where enhanced foliar uptake (driven by higher LogP) and metabolic stability (driven by the ArCF2 motif) are expected to improve field performance versus less fluorinated comparators [1].

Methodology Development for ArCF2 Library Synthesis

The compound is ideally suited as a substrate for developing and benchmarking new decarboxylative difluoroalkylation methodologies . Its electron-rich, polysubstituted aryl ring (2,4-difluoro-5-methyl) provides a sterically and electronically distinct test case compared to the simpler phenyl or naphthyl substrates commonly used in methodology papers. Researchers developing photoredox, transition-metal, or metal-free decarboxylative coupling protocols can use this compound to demonstrate broad substrate scope, as successful coupling with this tetrafluorinated, methyl-bearing substrate evidences tolerance of both electron-withdrawing (F) and electron-donating (CH3) substituents simultaneously [1].

Application
Selection Property
Validation Focus
ArCF₂ lead optimization
Enhanced lipophilicity profile and metabolic stability of ArCF₂ motif
Membrane permeability and metabolic stability assays
F-PNA monomer synthesis
2,4-Difluoro-5-methylphenyl scaffold with α,α-difluoro linker
Nucleic acid binding affinity and nuclease resistance assays
Herbicide discovery (resistant weeds)
Tetrafluorinated architecture for enhanced foliar uptake potential
Herbicidal activity and field performance at reported application rates
Decarboxylative methodology development
Polysubstituted aryl test substrate (F and CH₃ substituents)
Substrate scope demonstration and reaction optimization
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